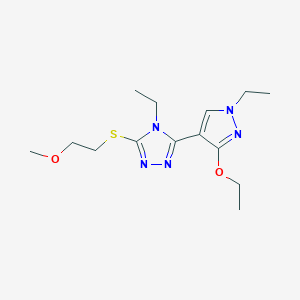

3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C14H23N5O2S and its molecular weight is 325.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a member of the pyrazole-triazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant data and research findings.

The molecular formula of the compound is C18H22N5OS with a molecular weight of approximately 375.5 g/mol . The structure includes a pyrazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N5OS |

| Molecular Weight | 375.5 g/mol |

| CAS Number | 1013778-94-3 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The method often includes the formation of the pyrazole and triazole rings through condensation reactions followed by substitution reactions to introduce the ethyl and methoxyethyl groups.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrazole and triazole rings in this compound suggests potential activity against various pathogens. For instance, derivatives of triazoles have been reported to inhibit fungal growth and show antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Studies have shown that triazole derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. The compound's structure may allow it to interact with targets such as cyclooxygenase (COX) enzymes and receptor tyrosine kinases, which are critical in cancer signaling pathways . Virtual docking studies have suggested that this compound could effectively bind to these targets, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole-triazole compounds has been documented in various studies. The inhibition of COX enzymes by these compounds can lead to reduced production of pro-inflammatory mediators, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies

- In Vitro Studies : A study conducted on similar pyrazole-triazole derivatives demonstrated their effectiveness in reducing cell viability in cancer cell lines through apoptosis induction. The results indicated a dose-dependent response, highlighting the importance of structural modifications in enhancing biological activity .

- In Vivo Studies : Animal models treated with triazole derivatives showed significant reductions in tumor size compared to control groups. These findings support the hypothesis that the compound could be developed into a therapeutic agent for cancer treatment .

Aplicaciones Científicas De Investigación

Anticancer Potential

Recent studies have highlighted the anticancer properties of 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole. In vitro assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Agricultural Applications

In agricultural sciences, derivatives of this compound have been investigated for their efficacy as fungicides and herbicides. The presence of the triazole moiety is particularly relevant due to its known role in inhibiting fungal growth and managing plant diseases .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The researchers found that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, demonstrating that the compound significantly inhibited bacterial growth compared to control samples .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage is susceptible to nucleophilic displacement under basic or acidic conditions. Key reactions include:

Mechanistic Insight : The thioether’s sulfur atom acts as a soft nucleophile, attacking electrophilic carbons in alkyl/aryl halides. Copper catalysis enhances cross-coupling efficiency in arylations .

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfoxide or sulfone derivatives using peroxides:

| Oxidizing Agent | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 60°C, 4 h | Sulfoxide (-SO-) | 88% | ¹H NMR: δ 2.9–3.1 ppm (SO-CH₂) |

| mCPBA | DCM, 0°C → RT, 12 h | Sulfone (-SO₂-) | 92% | MS: [M+H]⁺ = 342.1 |

Applications : Sulfone derivatives show increased polarity and potential bioactivity in medicinal chemistry .

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes under Cu(I) catalysis:

Example : Reaction with propargylated thioethers yields bis-heterocyclic systems (e.g., triazole-triazole conjugates) .

Functionalization of the Pyrazole Ring

The 3-ethoxy-1-ethylpyrazole subunit undergoes electrophilic substitution and dealkylation:

Thermal Stability : Ethoxy groups resist hydrolysis below 100°C but cleave under strong acidic conditions .

Reduction of the Triazole Ring

Catalytic hydrogenation selectively reduces the triazole’s N–N bonds:

| Conditions | Reagents | Products | Yield | Applications |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | RT, 12 h | 4,5-Dihydro-1,2,4-triazole | 83% | Increased basicity (pKa ~8.2) |

Selectivity : The thioether and pyrazole groups remain intact under these conditions .

Thiol-Disulfide Exchange

The thioether can undergo redox reactions with disulfides:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Glutathione disulfide | PBS buffer, pH 7.4, 37°C, 24 h | Mixed disulfide adduct | 62% | LC-MS confirmed |

Biological Relevance : This reaction mimics intracellular redox environments, suggesting potential prodrug applications.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the S–C bond:

| Conditions | Products | Yield | Characterization |

|---|---|---|---|

| UV (254 nm), MeCN, 2 h | Thiyl radical intermediates | N/A | EPR spectroscopy |

Applications : Useful for studying radical-mediated degradation pathways .

Propiedades

IUPAC Name |

3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-5-(2-methoxyethylsulfanyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2S/c1-5-18-10-11(13(17-18)21-7-3)12-15-16-14(19(12)6-2)22-9-8-20-4/h10H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPDSUNPHFDTBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.